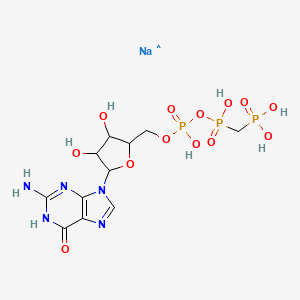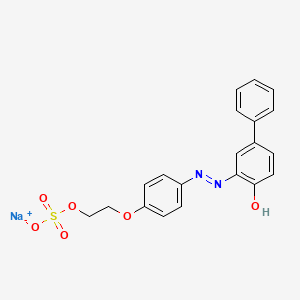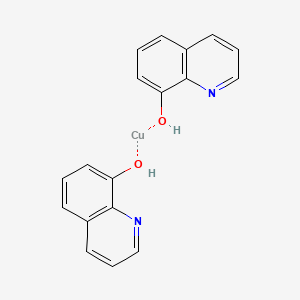
Copper 8-hydroxyquinolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper 8-hydroxyquinolinate is a compound with the formula C18H12CuN2O2 . It is a yellow-green, nonhygroscopic, odorless powder . It has been found to be outstanding for inhibiting the mildewing and rotting of various materials .
Synthesis Analysis
An 8-hydroxyquinolinate-based metal–organic framework was synthesized for the first time by treating a novel 8-hydroxyquinolinate ligand involving two carboxylate groups with zinc salt . Another method reported the synthesis of this compound with a yield of nearly 100% by heating 8-hydroxyquinoline with 0.86 times its weight of crystalline copper sulfate together with a large quantity of water at 80° to 100°C .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The 1:1 complex of 8-hydroxyquinolinate and Cu is its active form .
Physical And Chemical Properties Analysis
This compound is soluble in strong acids and slightly soluble in weak acids, pyridine, quinoline . It is insoluble in water and most organic solvents .
作用机制
Target of Action
Oxine-copper, also known as Copper 8-hydroxyquinolinate or BIS(QUINOLIN-8-YLOXY)COPPER, is primarily used as a fungicide . Its primary targets are various types of fungi, including molds, mildews, sapstain fungi, termites, and wood-eating beetles . The compound acts by disrupting the enzyme systems of these pathogens .
Mode of Action
The mode of action of Oxine-copper involves the disruption of enzyme systems of pathogens . The absorbed copper ions from Oxine-copper interfere with the normal functioning of these enzymes, leading to the death of the pathogens . This action is multi-site, meaning it affects multiple parts of the pathogen simultaneously .
Biochemical Pathways
The biochemical pathways affected by Oxine-copper are those involving the enzymes of the targeted pathogens . The copper ions from Oxine-copper bind to these enzymes, disrupting their normal functioning and leading to the death of the pathogens . The exact biochemical pathways affected can vary depending on the specific type of pathogen targeted .
Pharmacokinetics
It’s known that oxine-copper has a low aqueous solubility . This suggests that its bioavailability may be limited, and it may remain in the environment for extended periods .
Result of Action
The primary result of Oxine-copper’s action is the death of the targeted pathogens . By disrupting the enzyme systems of these organisms, Oxine-copper prevents them from carrying out essential biological processes, leading to their death . This makes Oxine-copper an effective fungicide.
Action Environment
The efficacy and stability of Oxine-copper can be influenced by various environmental factors. For instance, the pH of the environment can affect the fungitoxicity of Oxine-copper . Additionally, the presence of certain metals and chelating agents can also influence the activity of Oxine-copper . Despite these influences, Oxine-copper remains an effective fungicide in a variety of environments .
实验室实验的优点和局限性
The use of Copper 8-hydroxyquinolinate(8-HQ) in laboratory experiments has several advantages. This compound(8-HQ) is relatively stable and can be stored for long periods of time without significant degradation. In addition, this compound(8-HQ) is relatively non-toxic, and can be used at relatively low concentrations. Furthermore, this compound(8-HQ) is relatively inexpensive and can be easily obtained from commercial suppliers.
However, there are also some limitations to the use of this compound(8-HQ) in laboratory experiments. This compound(8-HQ) is not very soluble in aqueous solutions, and must be used in combination with other compounds in order to maximize its efficacy. In addition, this compound(8-HQ) can be toxic at high concentrations, and should be used with caution.
未来方向
Copper 8-hydroxyquinolinate(8-HQ) has a variety of potential future applications. This compound(8-HQ) could be used as a therapeutic agent in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, this compound(8-HQ) could be used in the synthesis of various organic compounds, or in the detection of specific proteins. This compound(8-HQ) could also be used as a catalyst in the synthesis of various organic compounds. Finally, this compound(8-HQ) could be used to reduce oxidative stress and inflammation, and to improve the immune system.
合成方法
Copper 8-hydroxyquinolinate(8-HQ) can be synthesized using a variety of methods. The most common method involves the reaction of copper chloride and 8-hydroxyquinoline in aqueous solution. This reaction is typically conducted in a basic solution, such as sodium hydroxide or potassium hydroxide, and is typically carried out at elevated temperatures. Other methods of synthesis include the reaction of copper acetate and 8-hydroxyquinoline in acetic acid, and the reaction of copper sulfate and 8-hydroxyquinoline in sulfuric acid.
科学研究应用
Copper 8-hydroxyquinolinate(8-HQ) has been studied for its potential applications in a variety of scientific research fields. This compound(8-HQ) has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, this compound(8-HQ) has been studied for its potential applications in various laboratory experiments, such as in the synthesis of various compounds and in the detection of specific proteins. This compound(8-HQ) has also been studied for its potential to be used as a catalyst in the synthesis of various organic compounds.
安全和危害
生化分析
Biochemical Properties
Copper 8-hydroxyquinolinate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. This process is driven by copper accumulation and has been linked to various non-cancerous diseases .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found that this compound can inhibit the proteasomal activity and proliferation in cultured human cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The crystal structure of anhydrous this compound has been determined, showing that a copper atom is surrounded by four atoms with specific Cu–N and Cu–O distances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been tested in two strains of mice by oral and by single subcutaneous administration
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The complex interplay between copper metabolism and the pathogenesis of conditions such as Wilson’s disease (WD), neurodegenerative disorders, and cardiovascular pathologies has been examined .
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
| { "Design of the Synthesis Pathway": "Copper 8-hydroxyquinolinate can be synthesized by reacting copper sulfate with 8-hydroxyquinoline in the presence of a base.", "Starting Materials": [ "Copper sulfate", "8-hydroxyquinoline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve copper sulfate in water to form a solution.", "Add 8-hydroxyquinoline to the solution and stir.", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to basic conditions.", "Heat the solution to promote the reaction between copper sulfate and 8-hydroxyquinoline.", "Continue stirring and heating until a precipitate forms.", "Filter the precipitate and wash with water to remove impurities.", "Dry the product to obtain Copper 8-hydroxyquinolinate." ] } | |
CAS 编号 |
13014-03-4 |
分子式 |
C9H7CuNO |
分子量 |
208.70 g/mol |
IUPAC 名称 |
copper;quinolin-8-ol |
InChI |
InChI=1S/C9H7NO.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |
InChI 键 |
MMUFAGXJPKNAHT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |
密度 |
Relative density (water = 1): 1.63 |
闪点 |
Flash Point > 200 °C |
物理描述 |
Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline] GREEN-TO-YELLOW CRYSTALLINE POWDER. |
溶解度 |
Solubility in water: none |
产品来源 |
United States |
Q & A
Q1: How does Oxine-Copper exert its fungicidal activity?
A1: While the exact mechanism remains unclear, research suggests that Oxine-Copper disrupts fungal cell membrane integrity. [] This disruption likely leads to cell death, effectively controlling fungal growth.
Q2: Does Oxine-Copper exhibit any other biocidal activities besides fungicidal effects?
A2: Yes, Oxine-Copper also demonstrates antibacterial activity. Studies highlight its potent inhibitory effects against Pseudomonas syringae pv. actinidiae (Psa). []
Q3: What is the molecular formula and weight of Oxine-Copper?
A3: The molecular formula of Oxine-Copper is C18H12CuN2O2, and its molecular weight is 351.8 g/mol. [, , ]
Q4: Are there any spectroscopic data available for Oxine-Copper?
A4: Yes, researchers frequently employ High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection for Oxine-Copper analysis. The UV detection wavelength used is typically around 240-250 nm. [, , , ]
Q5: What is Oxine-Copper's compatibility with other materials?
A5: Oxine-Copper finds use in formulating mildew-proof lubricating grease for precise instruments, indicating compatibility with naphthenic mineral oil, dibutyl sebacate, aluminum stearate, and antioxidants. [] It also exhibits compatibility with various polymers, as evidenced by its incorporation into non-granule plastic rubber materials. []
Q6: How stable is Oxine-Copper under different environmental conditions?
A6: Oxine-Copper exhibits stability under various conditions. For instance, it remains effective in controlling fungal growth on wood exposed to outdoor ground-contact conditions for 69 months. []
Q7: Are there any computational chemistry studies conducted on Oxine-Copper?
A7: The provided papers do not elaborate on computational chemistry studies related to Oxine-Copper.
Q8: How do structural modifications of Oxine-Copper affect its activity?
A8: One study investigated a novel chelate, carbendazim-8-oxyquinoline-copper (BCOC), formed by combining carbendazim with Oxine-Copper. This modification significantly enhanced the inhibitory activity against carbendazim-resistant Fusarium graminearum strains compared to individual components. []
Q9: What are the common formulation strategies for Oxine-Copper?
A9: Oxine-Copper is often formulated as wettable powders (WP), suspension concentrates (SC), or incorporated into liquid solutions for agricultural applications. [, , , , , , , , ]
Q10: What are the regulatory guidelines concerning Oxine-Copper usage?
A10: While the provided papers do not directly address specific SHE regulations, they highlight the importance of risk assessment and safe application practices, especially in agricultural settings where Oxine-Copper is commonly used. []
Q11: Are there any studies available on the pharmacokinetics of Oxine-Copper in mammals?
A11: One study explored the in vivo toxicity and impact on glutathione, ascorbic acid, lipid peroxide, and copper levels in mice after intraperitoneal administration of Oxine-Copper. The findings indicate potential for hepatotoxicity due to increased copper levels in the liver. []
Q12: What are the typical in vitro assays used to evaluate Oxine-Copper's efficacy?
A12: Common in vitro assays include mycelial growth inhibition tests and spore germination assays using various fungal species. [, , , , , ]
Q13: What are the common in vivo models used to assess Oxine-Copper's efficacy?
A13: Field trials on various crops like cucumber, litchi, and citrus are frequently conducted to assess the efficacy of Oxine-Copper against specific plant diseases. [, , , , , ]
Q14: Are there any reported cases of resistance development to Oxine-Copper?
A14: While specific resistance mechanisms to Oxine-Copper are not explicitly discussed in the provided papers, the study on carbendazim-8-oxyquinoline-copper (BCOC) suggests its potential to overcome carbendazim resistance in Fusarium graminearum, highlighting the importance of novel formulations to combat fungicide resistance. []
Q15: What are the known toxicological concerns associated with Oxine-Copper?
A15: Although generally considered safe for agricultural use, research indicates potential for hepatotoxicity at higher doses in mammals due to copper accumulation in the liver. [] Additionally, an acute toxicity study on rainbow trout identified Oxine-Copper as highly toxic to aquatic organisms. []
Q16: What are the standard analytical methods for quantifying Oxine-Copper?
A16: High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with pre-treatment methods like solid-phase extraction (SPE) or QuEChERS, is widely employed for quantifying Oxine-Copper residues in various matrices. [, , , , , , , , ] Gas Chromatography (GC) with flame-thermoionic detection (FTD) also serves as an alternative method. []
Q17: What are the environmental concerns related to Oxine-Copper?
A17: Oxine-Copper exhibits high toxicity to aquatic organisms, raising concerns about its potential impact on aquatic ecosystems. [] Research on its degradation pathways and persistence in the environment is crucial for assessing its long-term ecological effects.
Q18: What factors influence the dissolution and solubility of Oxine-Copper?
A18: One study indicates that the presence of EDTA can significantly enhance the dissolution of Oxine-Copper by converting it to soluble 8-hydroxyquinoline. [] The choice of solvent also plays a crucial role in solubility, as evident from its use in both water- and oil-based formulations. []
Q19: How are analytical methods for Oxine-Copper validated?
A19: Standard validation parameters like accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) are assessed to ensure the reliability and reproducibility of analytical methods. [, , , , , , , , , ]
Q20: What are some alternatives to Oxine-Copper in various applications?
A20: Several fungicides, including flusilazole, kresoxim-methyl, procymidone, iprodione, difenoconazole, and tebuconazole, demonstrate effectiveness against specific fungal pathogens and could serve as potential alternatives depending on the target organism and application. [, , ] For controlling bacterial diseases, options like streptomycin sulfate, copper hydroxide, and zhongshengmycin are available. []
Q21: What are some significant milestones in the research history of Oxine-Copper?
A21: Early research focused on elucidating the crystal structure of Oxine-Copper, revealing its unique dimeric structure and providing valuable insights into its stability and properties. [] Subsequent studies explored its fungicidal and antibacterial activities, establishing its role as a potent biocide. [, , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




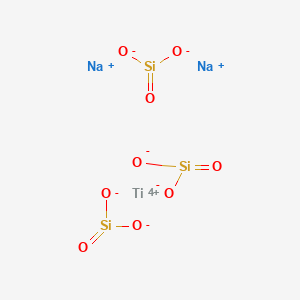
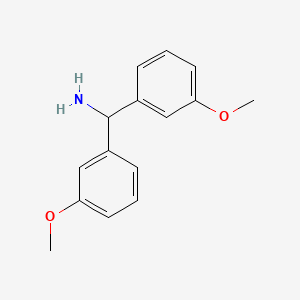
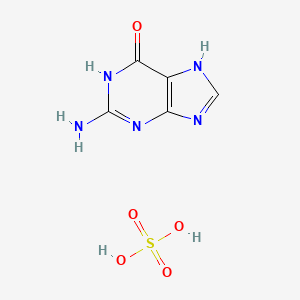

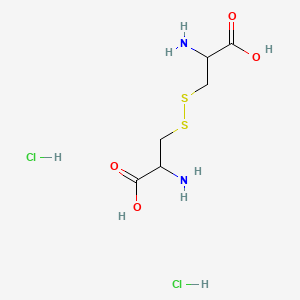
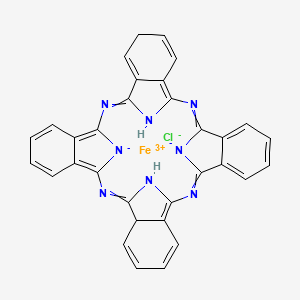

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)

